1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Description

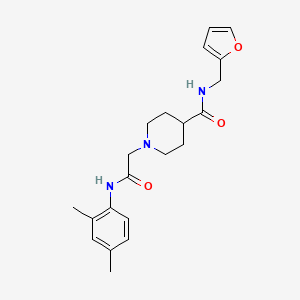

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring two key substituents:

- A 2,4-dimethylphenyl group linked via an amino-oxoethyl chain.

- A furan-2-ylmethyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name |

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-15-5-6-19(16(2)12-15)23-20(25)14-24-9-7-17(8-10-24)21(26)22-13-18-4-3-11-27-18/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQPZVXIZROGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide , often referred to as DMPA , is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of DMPA is with a molecular weight of approximately 394.47 g/mol. The compound features a piperidine ring, an amino group, and a furan moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that DMPA exhibits significant anticancer properties. In vitro studies have shown that DMPA can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

DMPA has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DMPA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | DMPA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Enzyme Inhibition

Molecular docking studies suggest that DMPA interacts with key enzymes involved in cancer progression and inflammation, such as COX-2 and LOX. The binding affinity of DMPA to these enzymes indicates potential as a therapeutic agent.

Case Study 1: Breast Cancer Model

In a preclinical model of breast cancer, treatment with DMPA resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.

Case Study 2: Inflammatory Bowel Disease (IBD)

In models of IBD, DMPA administration led to reduced inflammatory markers and improved histological scores of intestinal damage. This suggests its potential utility in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the piperidine-4-carboxamide core but differ in substituents, enabling comparative analysis:

1-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide ()

- Substituents :

- A benzimidazole ring with a 4-methylphenyl group.

- A thiophen-2-ylmethyl group.

- Activity : IC50 = 60.8 nM (unspecified target) .

- Key Difference : Replacement of the furan with thiophene may enhance lipophilicity but reduce hydrogen-bonding capacity.

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide ()

1-(2-Furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide ()

- Substituents :

- 2-Furoyl (carbonyl-linked furan).

- N-methyl-N-phenyl groups.

- Key Difference: The furoyl group alters electron distribution and may affect binding affinity compared to the target’s amino-oxoethyl linker .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analysis.

- Hydrogen Bonding : The furan oxygen in the target compound may engage in weaker hydrogen bonding compared to pyridine () or thiophene (), affecting target engagement.

Q & A

Q. How can researchers optimize the synthetic yield of 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide?

Methodological Answer: Synthetic optimization should focus on:

- Reagent Ratios : Adjust molar ratios of intermediates (e.g., 2,4-dimethylphenyl isocyanate and furan-2-ylmethylamine) to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic acyl substitution efficiency .

- Temperature Control : Maintain reaction temperatures between 50–70°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate high-purity product (>98% HPLC) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns, including the piperidine ring, furan, and amide linkages .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) to confirm stoichiometry .

- HPLC-PDA : Assess purity (>98%) and detect trace impurities using a C18 column with UV detection at 254 nm .

- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. What in vitro assays are suitable for the initial assessment of biological activity?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity against CNS targets (e.g., opioid or serotonin receptors) using radioligand displacement assays .

- Enzyme Inhibition Studies : Evaluate inhibition of acetylcholinesterase or monoamine oxidases via spectrophotometric methods .

- Cytotoxicity Screening : Use MTT assays in HEK-293 or SH-SY5Y cell lines to assess preliminary safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., N-alkylation) or furan moiety (e.g., substitution with thiophene) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding and hydrophobic interactions .

- Biological Profiling : Compare IC₅₀ values across analogs in receptor binding or enzyme inhibition assays to quantify substituent effects .

Q. What in vivo models are appropriate for pharmacokinetic and pharmacodynamic analysis of this compound?

Methodological Answer:

- Rodent Models : Administer the compound intravenously (IV) or orally (PO) to Sprague-Dawley rats for bioavailability studies. Collect plasma samples at timed intervals for LC-MS/MS analysis .

- Blood-Brain Barrier Penetration : Use microdialysis in murine models to measure CNS exposure levels .

- Metabolite Identification : Perform hepatocyte incubation or liver microsome assays to identify primary metabolites via UPLC-QTOF .

Q. How should researchers address contradictions in reported receptor binding affinity data?

Methodological Answer:

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., Tris-HCl pH 7.4) and ligand concentrations to minimize variability .

- Orthogonal Validation : Confirm binding results with alternative techniques (e.g., surface plasmon resonance vs. radioligand assays) .

- Data Normalization : Normalize results to positive controls (e.g., known high-affinity ligands) to account for inter-experimental differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.